molecular formula C24H25NO3 B214108 2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine

2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine

Cat. No. B214108
M. Wt: 375.5 g/mol
InChI Key: NNTUSYMOTQWYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine, commonly known as DNM, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist for the dopamine D2 receptor, which makes it a valuable tool in scientific research.

Mechanism of Action

DNM acts as a potent and selective antagonist for the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the binding of dopamine to the D2 receptor, DNM reduces the activity of the dopamine signaling pathway, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
DNM has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, altering the activity of other neurotransmitters such as serotonin and acetylcholine, and affecting the activity of various brain regions involved in cognition, movement, and reward.

Advantages and Limitations for Lab Experiments

The advantages of using DNM in lab experiments include its high potency and selectivity for the dopamine D2 receptor, which allows for precise manipulation of the dopamine signaling pathway. However, the limitations of using DNM include its potential off-target effects and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several future directions for research on DNM and its effects on dopamine signaling and behavior. These include investigating the role of DNM in various neurological and psychiatric disorders, exploring the potential therapeutic applications of DNM in these conditions, and developing new and more selective dopamine D2 receptor antagonists for use in research and clinical applications.
Conclusion:
In conclusion, DNM is a valuable tool in scientific research for investigating the dopamine D2 receptor and its role in various physiological and pathological conditions. Its high potency and selectivity make it a useful tool for precise manipulation of the dopamine signaling pathway, although careful dosing and administration are required to avoid unwanted side effects. Further research is needed to fully understand the effects of DNM on dopamine signaling and behavior and to explore its potential therapeutic applications in neurological and psychiatric disorders.

Synthesis Methods

The synthesis of DNM involves a series of chemical reactions, starting with the reaction of 4-(1-naphthyloxy)methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine in the presence of triethylamine to yield DNM.

Scientific Research Applications

DNM is widely used in scientific research to study the dopamine D2 receptor and its role in various physiological and pathological conditions. It is also used to investigate the effects of dopamine D2 receptor antagonists on behavior, cognition, and movement disorders.

properties

Product Name

2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(naphthalen-1-yloxymethyl)phenyl]methanone

InChI

InChI=1S/C24H25NO3/c1-17-14-25(15-18(2)28-17)24(26)21-12-10-19(11-13-21)16-27-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,17-18H,14-16H2,1-2H3

InChI Key

NNTUSYMOTQWYOW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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